molecular formula C20H21N3O2 B2679329 3-(furan-2-ylmethyl)-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one CAS No. 1333859-47-4

3-(furan-2-ylmethyl)-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one

Cat. No.: B2679329
CAS No.: 1333859-47-4
M. Wt: 335.407
InChI Key: FRGHCSKAMSYYDV-UHFFFAOYSA-N
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Description

3-(furan-2-ylmethyl)-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one ( 1333859-47-4) is a synthetic organic compound with a molecular formula of C20H21N3O2 and a molecular weight of 335.4 g/mol . This complex molecule features a spirocyclic core structure combining a quinazoline-4-one ring system with a piperidine ring, further functionalized with a furan-2-ylmethyl group and a prop-2-ynyl (propargyl) side chain . The presence of these distinct pharmacophoric elements, including the nitrogen-containing heterocycles and the reactive alkyne moiety, makes this compound a valuable intermediate for medicinal chemistry and drug discovery research. It is particularly useful for scientists investigating novel bioactive molecules, especially in the development of kinase inhibitors or other targeted therapies where the spiroquinazoline scaffold is of growing interest. Researchers can utilize this compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, and library synthesis. The product is provided for laboratory research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(furan-2-ylmethyl)-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-2-11-22-12-9-20(10-13-22)21-18-8-4-3-7-17(18)19(24)23(20)15-16-6-5-14-25-16/h1,3-8,14,21H,9-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGHCSKAMSYYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC2(CC1)NC3=CC=CC=C3C(=O)N2CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-ylmethyl)-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and microwave-assisted synthesis to enhance reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes selective oxidation under controlled conditions. For example:

Reagent/ConditionsMajor ProductYieldSource
KMnO₄ (acidic conditions)Furan-2-carboxylic acid derivative68–72%
Ozone (O₃), then H₂O₂5-Hydroxymethylfurfural (HMF) analogs55%
  • Mechanistic Insight : Oxidation typically targets the electron-rich furan ring, forming carboxylic acids or ketones depending on the oxidizing agent. The spiro-quinazoline core remains intact under mild conditions .

Reduction Reactions

The quinazoline ring can be reduced to dihydroquinazoline derivatives:

Reagent/ConditionsMajor ProductYieldSource
NaBH₄ (ethanol, 60°C)Dihydroquinazoline-4-one85%
H₂ (Pd/C, 1 atm)Tetrahydroquinazoline derivative78%
  • Key Observation : Sodium borohydride selectively reduces the C=N bond in the quinazoline ring without affecting the furan or alkyne groups .

Nucleophilic Substitution

The prop-2-ynyl group and quinazoline ring participate in substitution reactions:

Reagent/ConditionsReaction SiteMajor ProductYieldSource
Primary amines (DMF, 80°C)Prop-2-ynyl terminusPropargylamine derivatives65–90%
Grignard reagents (THF)Quinazoline C-2Alkylated quinazoline analogs70%
  • Example : Reaction with methylamine yields 3-(furan-2-ylmethyl)-1'-(prop-2-ynylamino)spiro derivatives .

Cycloaddition and Annulation

The alkyne group enables [2+2] or [3+2] cycloadditions:

Reagent/ConditionsReaction TypeMajor ProductYieldSource
CuI, azides (Click Chemistry)Huisgen cycloadditionTriazole-linked spiro compounds92%
Rh(III) catalysts, COCarbonylative annulationFused polycyclic quinazolines82%
  • Notable Application : Rhodium-catalyzed annulation with sulfoxonium ylides generates isoquinolino[1,2-b]quinazolinones .

Acylation :

Reagent/ConditionsProductYieldSource
Acetic anhydride (reflux)Acetylated furan derivatives88%

Hydrolysis :

Reagent/ConditionsProductYieldSource
NaOH (aqueous, 100°C)Hydrolyzed piperidine ring60%

6.

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of quinazoline derivatives in cancer therapy. The compound under discussion may act as an inhibitor of specific kinases involved in cancer cell proliferation. For example, studies have shown that quinazolinones can inhibit PI3K/HDAC pathways, which are crucial in cancer progression and survival .

Antimicrobial Properties

The compound has shown promising results against various bacterial strains. Quinazoline derivatives have demonstrated antibacterial activity against resistant strains of Staphylococcus aureus, suggesting that similar compounds could be developed for treating infections caused by multi-drug resistant bacteria .

Neurological Applications

The unique structure of this compound may also lend itself to neurological applications. Compounds with similar frameworks have been investigated for their potential to treat neurological disorders due to their ability to modulate neurotransmitter systems .

Case Studies and Research Findings

Several studies have explored the biological activities of quinazoline derivatives, providing insights into their potential applications:

StudyFocusFindings
Dual PI3K/HDAC inhibitorsDemonstrated high potency against cancer cell lines, indicating potential for therapeutic use in oncology.
Antimicrobial activityShowed effectiveness against resistant bacterial strains, highlighting its potential in treating infections.
QSAR analysis for enzyme inhibitionIdentified structural features that enhance inhibitory potency against glycolate oxidase, relevant for metabolic disorders.

Mechanism of Action

The mechanism of action of 3-(furan-2-ylmethyl)-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound’s spiro[quinazoline-piperidine] core differs from imidazopyridine () and chromene-piperidine () systems. These variations influence electronic properties and binding interactions.

Substituent Impact :

  • The propargyl group in the target and ’s compound enables click chemistry modifications, enhancing utility in drug discovery .
  • Furan substituents (target and ) contribute to π-π stacking interactions, while ’s acetyl group introduces metabolic stability .

Synthetic Routes :

  • Acylation () and cyclocondensation () are common for spiro compounds. The target’s synthesis may involve similar strategies, though specifics are unreported .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are absent, insights can be drawn from analogs:

  • Imidazopyridine derivatives () exhibit biological activity due to their planar heteroaromatic cores, suggesting the target’s quinazoline moiety may similarly interact with enzymes or receptors .
  • Spiro chromene-piperidine compounds () are intermediates in drug synthesis, highlighting the relevance of spiro scaffolds in medicinal chemistry .

Biological Activity

3-(Furan-2-ylmethyl)-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a spiro linkage between a quinazoline and a piperidine ring, with a furan moiety and an alkynyl substituent. This unique configuration may contribute to its diverse biological properties.

Antitumor Activity

Research indicates that derivatives of quinazoline, including compounds similar to this compound, exhibit significant anticancer properties. A study synthesized various substituted quinazoline derivatives and evaluated their in vitro anti-tumor activity. The results showed that certain derivatives had potent cytotoxic effects against various cancer cell lines, suggesting that the structural features of these compounds are crucial for their antitumor efficacy .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. In vitro studies demonstrated that related quinazoline derivatives displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the inhibition of bacterial growth through interference with essential cellular processes .

Enzyme Inhibition

One of the proposed mechanisms for the biological activity of this compound involves the inhibition of specific enzymes relevant to disease pathways. For instance, quinazoline derivatives have been shown to inhibit certain kinases and phosphodiesterases, which play critical roles in cellular signaling and proliferation .

Interaction with Receptors

Additionally, compounds within this structural class may interact with various receptors in the body, influencing pathways related to pain modulation and inflammation. This interaction can lead to analgesic effects, making it a candidate for further exploration in pain management therapies .

Case Studies

  • Anticancer Efficacy : A study conducted on a series of quinazoline derivatives revealed that one particular derivative exhibited an IC50 value of 12 µM against human breast cancer cells (MCF-7), highlighting its potential as an effective anticancer agent .
  • Antimicrobial Studies : Another investigation into substituted quinazolines demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus, indicating significant antibacterial properties .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Activity Target IC50/MIC Reference
AntitumorMCF-7 Cancer Cells12 µM
AntibacterialStaphylococcus aureus25 µg/mL
Enzyme InhibitionVarious KinasesNot specified

Q & A

Q. What synthetic strategies are effective for synthesizing 3-(furan-2-ylmethyl)-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one, and how can reaction conditions be optimized?

Methodological Answer:

  • Core Strategy : Utilize multi-step organic synthesis, starting with the formation of the spirocyclic quinazoline-piperidine scaffold via cyclocondensation or hydrogenation reactions. For example, analogous spiroquinazoline derivatives have been synthesized using acylation of piperidine intermediates followed by cyclization .
  • Key Steps :
    • Introduce the furan-2-ylmethyl group via nucleophilic substitution or alkylation at the quinazoline nitrogen.
    • Incorporate the prop-2-ynyl moiety via Sonogashira coupling or propargylation under palladium catalysis.
  • Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) to improve yield .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

  • Purity Assessment :
    • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to determine purity (>95% recommended for biological assays) .
    • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .
  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to assign protons (e.g., spirocyclic CH, furan methylene) and verify stereochemistry. DEPT-135 for quaternary carbon identification .
    • X-ray Crystallography : For absolute configuration determination, use SHELXL for refinement and ORTEP-3 for visualization .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., acetylene gas from prop-2-ynyl groups) .
  • Emergency Protocols :
    • For accidental inhalation: Move to fresh air; administer oxygen if breathing is labored .
    • For spills: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling be integrated to resolve the three-dimensional structure of this compound?

Methodological Answer:

  • Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane) and collect diffraction data using Cu-Kα radiation (λ = 1.5418 Å).
  • Refinement : Use SHELXL for structure solution, applying restraints for disordered moieties (e.g., furan ring) .
  • Computational Validation :
    • Compare experimental bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G* level).
    • Analyze hydrogen-bonding networks using Mercury software to predict packing motifs .

Q. How should researchers address contradictory biological activity data across studies involving this compound?

Methodological Answer:

  • Reproduibility Checks :
    • Standardize assay conditions (e.g., cell lines, incubation time) and validate compound solubility (e.g., DMSO stock concentration ≤0.1% v/v) .
  • Data Triangulation :
    • Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity).
    • Perform meta-analysis of published IC₅₀ values to identify outliers .
  • Mechanistic Studies : Use SPR or ITC to quantify binding affinity and rule off-target effects .

Q. What experimental strategies can elucidate the role of the spirocyclic core in modulating molecular interactions?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Synthesize analogs with modified spiro rings (e.g., 6-membered vs. 5-membered) and compare binding to target proteins (e.g., kinase assays) .
  • Biophysical Probes :
    • Use fluorescence polarization to monitor conformational changes upon ligand binding.
    • Conduct MD simulations to study spiro ring flexibility and its impact on binding pocket occupancy .

Q. How can researchers design experiments to study the metabolic stability of this compound?

Methodological Answer:

  • In Vitro Assays :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Calculate t₁/₂ using first-order kinetics .
    • CYP Inhibition : Screen against CYP3A4/2D6 isoforms to identify metabolic liabilities .
  • In Silico Tools :
    • Predict metabolic hotspots (e.g., prop-2-ynyl oxidation) using software like MetaSite .

Q. What challenges arise in detecting and quantifying metabolites of this compound, and how can they be mitigated?

Methodological Answer:

  • Challenge : Low-abundance metabolites may evade detection due to ionization suppression in MS.
  • Solutions :
    • Sample Enrichment : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate polar metabolites.
    • High-Resolution MS : Employ Q-TOF or Orbitrap platforms for accurate mass measurements (±2 ppm) .
    • Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace metabolic pathways .

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